
2-Ethenylhepta-4,6-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenylhepta-4,6-dienoic acid is a chemical compound characterized by its unique structure, which includes a conjugated diene system and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylhepta-4,6-dienoic acid can be achieved through several methods. One common approach involves the use of dienedioic acid as a building block via directed Heck-decarboxylate coupling
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using commercially available reagents. The process may include steps such as catalytic hydrogenation, oxidation, and esterification, followed by purification techniques like distillation and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethenylhepta-4,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated derivatives
Substitution: Halogenated compounds
Scientific Research Applications
2-Ethenylhepta-4,6-dienoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethenylhepta-4,6-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates that participate in further chemical transformations . The compound’s conjugated diene system allows it to undergo cycloaddition reactions, forming cyclic structures that are important in various biological and chemical processes.
Comparison with Similar Compounds
2-Ethenylhepta-4,6-dienoic acid can be compared with other similar compounds, such as:
2-Methylbutanoic acid: This compound has a similar carboxylic acid functional group but lacks the conjugated diene system.
2,4-Dienamides: These compounds share the conjugated diene system but differ in their functional groups and overall structure.
Uniqueness: The uniqueness of this compound lies in its combination of a conjugated diene system and a carboxylic acid functional group, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
61097-40-3 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-ethenylhepta-4,6-dienoic acid |
InChI |
InChI=1S/C9H12O2/c1-3-5-6-7-8(4-2)9(10)11/h3-6,8H,1-2,7H2,(H,10,11) |
InChI Key |
IBJQLTDPEXCBLI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCC(C=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


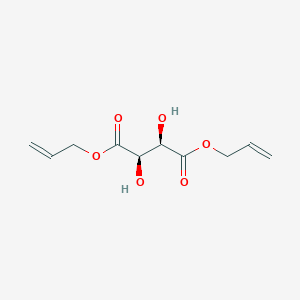
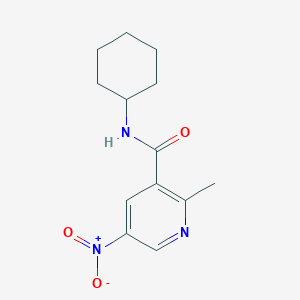
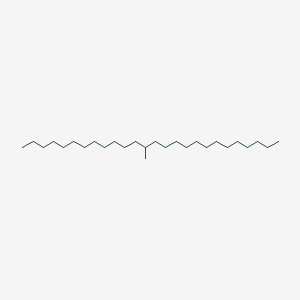

![1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)
![4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B14603155.png)


![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)
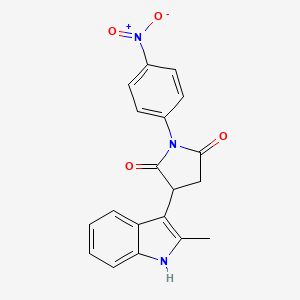
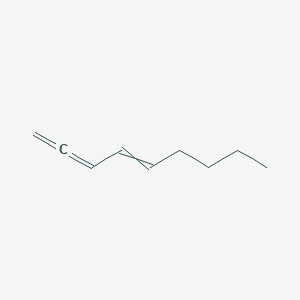
![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)
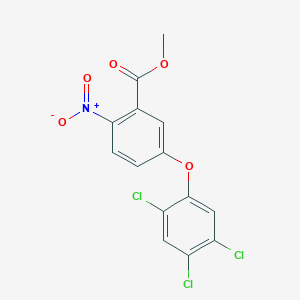
![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)
